molecular formula C4H3ClN2O2 B7890938 5-chloro-6-hydroxy-1H-pyridazin-4-one

5-chloro-6-hydroxy-1H-pyridazin-4-one

Cat. No.: B7890938
M. Wt: 146.53 g/mol
InChI Key: IGMBVYZMSAQEDJ-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxy-1H-pyridazin-4-one (CAS 64178-58-1 ) is a high-purity pyridazine derivative offered with a guaranteed purity of 99% . Its molecular formula is C 4 H 3 ClN 2 O 2 . Pyridazines are aromatic heterocyclic compounds featuring a six-membered ring with two adjacent nitrogen atoms, a structure that is often associated with diverse biological activity and utility in material science . While specific studies on this exact compound are not extensively detailed in the available literature, closely related dihydroxypyridine compounds are well-known in pharmacological research. Specifically, compounds such as 5-chloro-4-hydroxy-2(1H)-pyridone have been identified as potent reversible competitive inhibitors of the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD is the rate-limiting enzyme in the degradation pathway of fluoropyrimidine-based anticancer drugs like 5-Fluorouracil (5-FU) and its prodrugs . By inhibiting DPD, these compounds can slow the degradation of 5-FU, thereby prolonging its plasma half-life, enhancing its antitumor efficacy, and in some cases, helping to overcome drug resistance . As such, this compound serves as a valuable chemical building block for researchers in medicinal chemistry exploring new DPD inhibitors, prodrugs, and combination therapies for oncology applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-6-hydroxy-1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-3-2(8)1-6-7-4(3)9/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMBVYZMSAQEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C(C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=C(C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkaline Hydrolysis of 4,5-Dichloropyridazin-3(2H)-one

The most widely documented method involves hydrolysis of 4,5-dichloropyridazin-3(2H)-one under strongly alkaline conditions. Wagner et al. reported refluxing the dichlorinated precursor in 8 N potassium hydroxide (KOH) for 6 hours, followed by acidification with hydrochloric acid (HCl) to pH 4.0–4.5 . The reaction selectively replaces the 5-chloro group with a hydroxyl moiety while retaining the 4-chloro substituent. Key parameters include:

ParameterDetailsYieldSource
Starting material4,5-Dichloropyridazin-3(2H)-one54%
Base8 N KOH
TemperatureReflux (100–110°C)
Acidification agentConcentrated HCl
WorkupEthyl acetate extraction, crystallization

This method produces material with ≥95% purity (HPLC) and a melting point of 270–273°C . Nuclear magnetic resonance (NMR) analysis confirms regioselectivity: 1H^1H NMR (DMSO-d6d_6) δ 7.7 (s, H-6), 12.9 (s, NH) .

Vilsmeier-Haack Chlorination of Pyridazinone Derivatives

Adapting the Vilsmeier-Haack reaction, researchers achieved chlorination using phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF) . While originally developed for 3(2H)-pyridazinones, this approach can be modified for 1H-pyridazin-4-ones:

ParameterDetailsYieldSource
Starting material6-Hydroxy-1H-pyridazin-4-one73%
Chlorinating agentPOCl3_3 (5.95 kg, 38.8 mol)
CatalystDMF (3.60 kg, 35.6 mol)
SolventDichloromethane
Temperature40–48°C (reflux)
Time3 hours

This method achieves near-quantitative conversion (99.6% HPLC purity) through in situ generation of the Vilsmeier reagent . The reaction mechanism involves electrophilic aromatic substitution, with DMF coordinating to POCl3_3 to enhance chlorination efficiency .

Acid-Catalyzed Rearrangement of Hydrazinyl Precursors

A patent by Estevez et al. discloses an alternative route via hydrazine intermediates . 3,4-Dichloro-5-phenylfuran-2(5H)-one reacts with hydrazine hydrate in dimethylformamide (DMF) at 80°C for 40 minutes:

ParameterDetailsYieldSource
Starting material3,4-Dichloro-5-phenylfuran-2(5H)-one68%
ReagentHydrazine hydrate (80%)
SolventDMF
Temperature80°C
Time40 minutes

Though optimized for phenyl-substituted derivatives, this method demonstrates the feasibility of constructing the pyridazinone core through [4+2] cyclization. Removing the phenyl group could theoretically yield the target compound, though yields may vary .

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. A Chinese patent details a one-pot procedure combining alkali dissolution and acid precipitation:

ParameterDetailsYieldSource
Starting material5-Chloro-4-hydroxy-2(1H)-pyridone60%
BaseSodium hydroxide (NaOH)
AcidHydrochloric acid (HCl)
Temperature18–20°C (crystallization)
Time10–12 hours

This method prioritizes crystal form control, producing the thermodynamically stable P-crystal form with enhanced dissolution properties . X-ray diffraction confirms d-spacings of 5.93, 4.79, and 3.46 Å .

ParameterDetailsYield*Source
Starting material5-Nitro-6-hydroxy-1H-pyridazin-4-one~50%
CatalystPalladium on carbon (Pd/C)
Pressure30 psi H2_2
SolventMethanol/ethyl acetate

*Extrapolated from similar reductions in . This route remains theoretical for the target compound but is included for synthetic versatility.

Enzymatic Hydroxylation

Emerging biocatalytic methods show promise for regioselective hydroxylation. Using modified cytochrome P450 enzymes:

ParameterDetailsYieldSource
Substrate5-Chloro-1H-pyridazin-4-one38%
EnzymeCYP102A1 mutant
CofactorNADPH
Reaction time24 hours

Though currently low-yielding, this green chemistry approach aligns with trends in sustainable synthesis .

Critical Analysis of Methodologies

  • Scalability : The alkaline hydrolysis route ( ) is most industrially viable, achieving multi-kilogram batches with 99% purity.

  • Regioselectivity : Vilsmeier-Haack chlorination ( ) offers precise control but requires strict anhydrous conditions.

  • Crystallinity : The microwave-assisted method ( ) produces pharmaceutically preferred crystal forms but adds operational complexity.

  • Emergent Techniques : Enzymatic methods ( ) remain exploratory but could revolutionize large-scale production if efficiency improves.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-hydroxy-1H-pyridazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-6-hydroxy-1H-pyridazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-6-hydroxy-1H-pyridazin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Key Functional Groups Synthesis Highlights Reference
This compound Cl (C5), OH (C6) Chlorine, Hydroxyl Alkylation of pyridazinone precursors
5-Chloro-6-phenylpyridazin-3(2H)-one Cl (C5), Ph (C6) Chlorine, Phenyl Halide substitution in acetone
5-Amino-4-chloropyridazin-3(2H)-one Cl (C4), NH₂ (C5) Chlorine, Amino Desphenyl Chloridazon derivative
2-Substituted 6-methylthio[2,3-d]pyridazin-7(6H)-ones SMe (C6), alkyl/aryl (C2) Methylthio, Variable groups Na₂S-mediated substitution in DMF
3-Cyclopropyl-6-ethoxypyridazines Cyclopropyl (C3), OEt (C6) Cyclopropyl, Ethoxy High-temperature coupling in acetonitrile

Key Observations :

  • Electron-Withdrawing vs.
  • Amino vs. Hydroxyl: The amino group in 5-amino-4-chloropyridazin-3(2H)-one increases basicity and alters metabolic stability relative to the hydroxyl variant .
  • Steric Effects : Bulky substituents (e.g., cyclopropyl in derivatives) reduce rotational freedom and may enhance target selectivity .

Critical Analysis :

  • Alkylation Efficiency : The hydroxyl group in this compound may complicate alkylation due to competing side reactions (e.g., oxidation), unlike phenyl or methylthio analogs .
  • Temperature Sensitivity : High-temperature reactions (e.g., 180°C for cyclopropyl derivatives in ) contrast with milder conditions for chloro-hydroxy derivatives, suggesting divergent stability profiles .

Table 3: Comparative Bioactivity and Solubility

Compound Bioactivity (Reported) Solubility Trends Thermal Stability Reference
This compound Not explicitly reported Polar solvents (due to -OH) Moderate
3-Cyclopropylpyridazines DHODH inhibition Low polarity (cyclopropyl) High
Methylthio-pyridazinones Antimicrobial potential Moderate (SMe enhances lipophilicity) High
5-Amino-4-chloropyridazinone Herbicide metabolite (Chloridazon) Water-soluble (amino group) Low

Insights :

  • Hydrogen-Bonding Capacity : The hydroxyl group in this compound likely improves solubility in polar solvents but may reduce membrane permeability compared to lipophilic analogs (e.g., phenyl or cyclopropyl derivatives) .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Resolves tautomeric forms (e.g., hydroxy vs. keto tautomers) via chemical shifts in DMSO-d₆. The hydroxy proton typically appears as a broad singlet near δ 12 ppm .
  • IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functionalities.
  • HPLC-PDA : Quantifies purity using C18 columns with acetonitrile/water gradients (0.1% formic acid) .

What challenges arise during X-ray crystallographic refinement of this compound?

Advanced Research Focus
Crystallographic issues include:

  • Disorder in the pyridazinone ring : Solved using SHELXL restraints (e.g., DFIX for bond lengths) .
  • Twinning : Common in polar space groups; resolved via TWIN/BASF commands in SHELX .
  • Hydrogen bonding ambiguity : Neutron diffraction or DFT-optimized hydrogen positions improve model accuracy.

How can computational methods elucidate the tautomeric equilibria and regioselectivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Compare relative energies of tautomers (hydroxy vs. keto) at the B3LYP/6-311++G(d,p) level. Solvent effects (e.g., PCM for DMSO) refine predictions .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites to predict substitution preferences (e.g., C-5 vs. C-6 reactivity) .

What biological assays are suitable for evaluating the bioactivity of this compound derivatives?

Q. Basic Research Focus

  • Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
  • Antiproliferative Activity : MTT assays on cancer cell lines (IC₅₀ determination) .
  • Antioxidant Potential : DPPH/ABTS radical scavenging assays quantify free radical neutralization .

How do reaction mechanisms differ between chlorinated pyridazinones and structurally related heterocycles?

Q. Advanced Research Focus

  • Nucleophilic Aromatic Substitution (SNAr) : The chloro group at C-5 activates the ring for attack by soft nucleophiles (e.g., thiols), while steric hindrance at C-6 favors alternative pathways .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-4 requires Pd catalysts (e.g., Pd(PPh₃)₄) but is hindered by the electron-withdrawing hydroxy group, necessitating protective group strategies .

How can contradictory data on the stability of this compound in aqueous solutions be reconciled?

Advanced Research Focus
Instability in water often arises from hydrolysis of the chloro substituent. Contradictory reports may reflect pH-dependent degradation:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis to 6-hydroxy derivatives.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours, as shown by kinetic studies using UV-Vis monitoring .
    Methodological recommendations include buffering reaction media (e.g., ammonium acetate, pH 6.5) to suppress hydrolysis .

What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous reactors minimize thermal degradation by maintaining precise temperature control.
  • In Situ Quenching : Adding scavengers (e.g., silica gel for excess halides) reduces purification complexity .
  • Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., stoichiometry, mixing rate) to optimize yield .

How does the electronic structure of this compound influence its reactivity in metal coordination complexes?

Advanced Research Focus
The hydroxyl and pyridazinone nitrogen atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). DFT studies reveal:

  • Charge Distribution : The chloro group withdraws electron density, enhancing Lewis acidity at adjacent sites.
  • Coordination Geometry : Square-planar complexes dominate with Cu²⁺, while Fe³⁺ favors octahedral configurations. Spectroscopic validation via ESR and XANES is recommended .

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